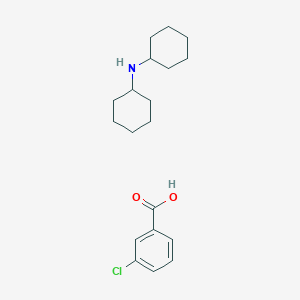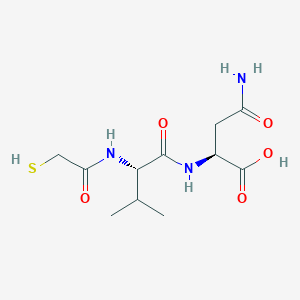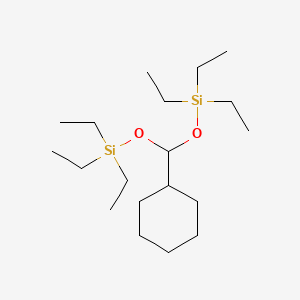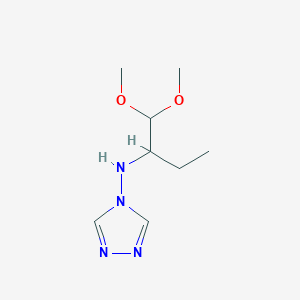
Urea, N-(4-methylcyclohexyl)-N'-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring both cyclohexyl and phenyl groups, imparts specific chemical properties that make it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- typically involves the reaction of 4-methylcyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:
[ \text{4-methylcyclohexylamine} + \text{2-methylphenyl isocyanate} \rightarrow \text{Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology
In biological research, this compound may be used as a probe or reagent to study various biochemical pathways and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biological processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. For example, they may be investigated for their ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound may be used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(4-methylcyclohexyl)-N’-(2-chlorophenyl)-
- Urea, N-(4-methylcyclohexyl)-N’-(2-methoxyphenyl)-
- Urea, N-(4-methylcyclohexyl)-N’-(2-nitrophenyl)-
Uniqueness
Compared to similar compounds, Urea, N-(4-methylcyclohexyl)-N’-(2-methylphenyl)- may exhibit unique properties due to the presence of the methyl groups on both the cyclohexyl and phenyl rings. These structural features can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other compounds may not fulfill.
Propriétés
Numéro CAS |
828283-14-3 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H22N2O/c1-11-7-9-13(10-8-11)16-15(18)17-14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3,(H2,16,17,18) |
Clé InChI |
SFHLDNBOCMGXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
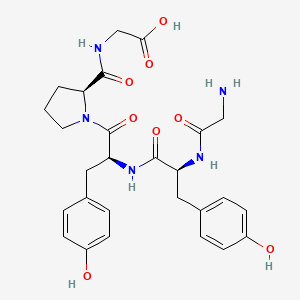
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)


